
1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a 1,2,4-triazole core, such as “1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine”, are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine” would likely consist of a 1,2,4-triazole ring substituted at the 1-position with a 2,2-difluoroethyl group and at the 3-position with an amine group .Aplicaciones Científicas De Investigación
Fluorine-19 MRI Tracer
Background: Fluorine-19 magnetic resonance imaging (MRI) is a noninvasive diagnostic technique. However, the lack of a nontoxic fluorine-19 tracer with optimal biodistribution has hindered its widespread use.
Application: The poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide] copolymer serves as an alternative fluorine-19 MRI tracer. It overcomes the limitations of poor biodistribution due to strong fluorophilicity. Researchers have investigated the internal structure of self-assembled particles of this copolymer using methods like NMR, dynamic light scattering, and small-angle X-ray/neutron scattering. The elucidated structure resembles a nanogel with swollen hydrophilic chains and tightly packed thermoresponsive chains, becoming more hydrophobic at higher temperatures .
Alkylation of Aromatic Amines
Background: Tris(trifluoroethyl)phosphate (related to tris(2,2-difluoroethyl)phosphate) demonstrates reactivity in synthetic chemistry.
Application: Tris(trifluoroethyl)phosphate’s reactivity can be harnessed for alkylation reactions involving aromatic amines. This property finds applications in industrial and research contexts, such as developing new compounds or materials.
Hydrogen-Bond Donor Properties
Background: Chemical shift differences (Δδ) correlate with a molecule’s ability to act as a hydrogen-bond donor.
Application: Compounds containing a CF2H group exhibit better hydrogen-bond donor properties (A > 0.05) than their methylated analogues (A < 0.01). Understanding these properties informs molecular interactions and design .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with synaptic vesicle 2 (sv2) proteins and the gaba a receptor . The role of these targets is crucial in the transmission of signals in the nervous system.
Mode of Action
The interaction of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine with its targets leads to changes in the functioning of the nervous system. It has been suggested that the compound may have a high affinity for SV2A, greater than that of levetiracetam and brivaracetam . It also displays low to moderate affinity for the benzodiazepine site on GABA A receptors .
Biochemical Pathways
It can be inferred that the compound may influence the pathways involving sv2 proteins and gaba a receptors, potentially affecting neurotransmission .
Result of Action
Given its potential interaction with sv2 proteins and gaba a receptors, it may influence neurotransmission, potentially leading to changes in neural activity .
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIVULMEIXEDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Fluorophenyl)-4-oxobutoxy]-3-methoxybenzaldehyde](/img/structure/B2542306.png)

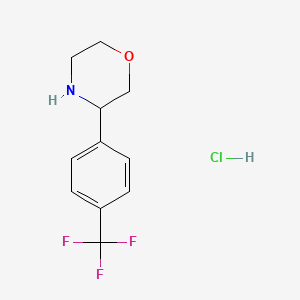
![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)
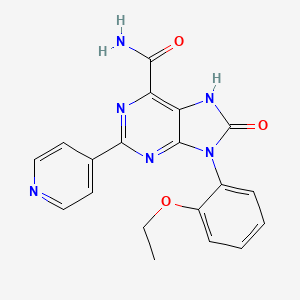
![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)
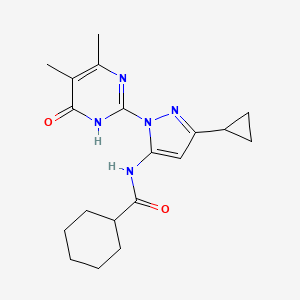

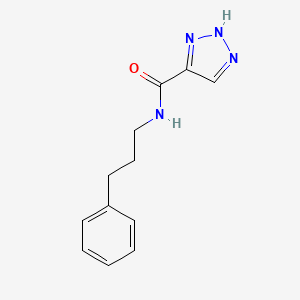
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2542322.png)
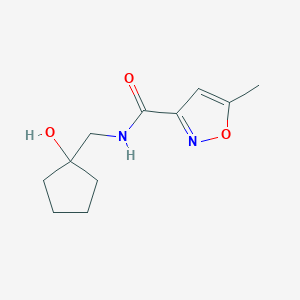
methanone](/img/structure/B2542325.png)

![2-(5-Chlorothiophen-2-YL)-N-[cyano(oxolan-3-YL)methyl]propanamide](/img/structure/B2542328.png)